

Application Notes and Protocols: Synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-Ethoxy-3-oxo-2-phenylpropanoic acid

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Abstract

This document provides a detailed protocol for the synthesis of **3-ethoxy-3-oxo-2-phenylpropanoic acid**, a valuable intermediate in organic synthesis, starting from phenylmalonic acid. The described method involves the activation of the carboxylic acid with thionyl chloride followed by esterification with ethanol. This two-step, one-pot procedure is an effective route to selectively obtain the desired mono-ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.

Introduction

3-Ethoxy-3-oxo-2-phenylpropanoic acid, also known as ethyl hydrogen phenylmalonate, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring both a carboxylic acid and an ester functional group, allows for diverse subsequent chemical transformations. The selective mono-esterification of phenylmalonic acid is a critical step in accessing this versatile reagent. The protocol outlined below describes a reliable method for this synthesis.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight (g/mol) | Quantity (g) | Quantity (mL) | Moles (mol) | Role |
|-----------------------------|--------------------------|--------------|---------------|-------------|--------------------------|
| Phenylmalonic Acid | 180.16 | 13.5 | - | 0.075 | Starting Material |
| Thionyl Chloride | 118.97 | 8.92 | 5.4 | 0.075 | Activating Agent |
| N,N-Dimethylformamide | 73.09 | - | 1 drop | Catalytic | Catalyst |
| Ethanol | 46.07 | - | 4.1 | 0.07 | Reagent |
| Diethyl Ether | 74.12 | - | 80 | Solvent | Extraction Solvent |
| Dichloromethane | 84.93 | - | 150 (50 x 3) | | |
| Sodium Bicarbonate | 84.01 | As needed | - | - | Base (for wash) |
| 5N Hydrochloric Acid | 36.46 | As needed | - | - | Acid (for pH adjustment) |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Drying Agent |

Table 2: Product Characterization

| Property | Value |
|-------------------|---|
| Chemical Name | 3-Ethoxy-3-oxo-2-phenylpropanoic acid |
| CAS Number | 17097-90-4[1][2][3] |
| Molecular Formula | C ₁₁ H ₁₂ O ₄ [1][2] |
| Molecular Weight | 208.21 g/mol [1][2][4] |
| Appearance | Oily product that may crystallize on standing[4] |
| Melting Point | 78 °C[1] |
| Boiling Point | 299 °C[1] |

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[4]

1. Activation of Phenylmalonic Acid:

- In a fume hood, add phenylmalonic acid (13.5 g, 0.075 mol) and dry diethyl ether (40 mL) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- To this suspension, add thionyl chloride (5.4 mL, 8.92 g, 0.075 mol) dropwise, followed by one drop of N,N-dimethylformamide (DMF).
- Heat the reaction mixture to 40-50 °C for 3 hours. The solid phenylmalonic acid should dissolve, resulting in a clear solution.
- After the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure.

2. Esterification:

- Dissolve the resulting oily residue in dry diethyl ether (40 mL).
- Add ethanol (4.1 mL, 0.07 mol) to the solution.

- Reflux the mixture for 2 hours.

3. Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Wash the organic layer with water.
- Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline. This step separates the desired product (as its sodium salt) from any unreacted starting material and the diester byproduct.
- Combine the aqueous extracts and wash with diethyl ether to remove any remaining organic impurities.
- Acidify the aqueous layer to pH 1 with 5N HCl. The product will precipitate as an oil.
- Extract the precipitated oil with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with water (4 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, **3-ethoxy-3-oxo-2-phenylpropanoic acid**. The oily product may crystallize upon standing.[4]

Mandatory Visualization



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Caption: Workflow for the synthesis of **3-ethoxy-3-oxo-2-phenylpropanoic acid**.

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References

- 1. 3-Ethoxy-3-oxo-2-phenylpropanoic acid | 17097-90-4 | SAA09790 [biosynth.com]
- 2. 3-Ethoxy-3-oxo-2-phenylpropanoic acid | C₁₁H₁₂O₄ | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxy-3-Oxo-2-Phenylpropanoic Acid - Protheragen [protheragen.ai]
- 4. Synthesis routes of 3-Ethoxy-3-oxo-2-phenylpropanoic acid [benchchem.com]
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